molecular formula C14H25ClO3 B8575409 Methyl 13-chloro-13-oxotridecanoate CAS No. 24525-25-5

Methyl 13-chloro-13-oxotridecanoate

Cat. No.: B8575409
CAS No.: 24525-25-5
M. Wt: 276.80 g/mol
InChI Key: QTWLNKKJFRBASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 13-chloro-13-oxotridecanoate is a high-purity synthetic fatty acid methyl ester derivative, characterized by the presence of both chloro and oxo (ketone) functional groups on its carbon chain. This specific structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Fatty acid esters with reactive substituents are of significant interest for constructing more complex molecules and for studying structure-activity relationships. In research settings, analogous chloro- and keto-substituted esters serve as key building blocks in the synthesis of potent bioactive molecules, including enzyme inhibitors active in the low nanomolar range . Furthermore, related tridecanoate methyl esters have been identified and studied for their antibacterial properties, demonstrating efficacy against various enteropathogenic bacteria and showing synergistic effects with standard antibiotics like ampicillin . The chloro group in particular offers a versatile handle for further chemical modification through nucleophilic substitution reactions, allowing researchers to create a diverse library of derivatives for screening and development. The ketone functionality can also be utilized in further chemical transformations, such as reductions or the formation of oximes and hydrazones. This compound is provided with a documented Certificate of Analysis to ensure batch-to-batch consistency and reliability for your research applications. It is intended for use in laboratory research only.

Properties

CAS No.

24525-25-5

Molecular Formula

C14H25ClO3

Molecular Weight

276.80 g/mol

IUPAC Name

methyl 13-chloro-13-oxotridecanoate

InChI

InChI=1S/C14H25ClO3/c1-18-14(17)12-10-8-6-4-2-3-5-7-9-11-13(15)16/h2-12H2,1H3

InChI Key

QTWLNKKJFRBASQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 13-chloro-13-oxotridecanoate with structurally related methyl esters:

Compound Name Molecular Formula Substituents (Position) Key Features Source/Application
This compound C₁₄H₂₅ClO₃ Cl, Oxo (C13) Dual electron-withdrawing groups; potential reactivity in nucleophilic substitutions. Synthetic intermediate (inferred)
Methyl 12-methyltridecanoate C₁₅H₃₀O₂ Methyl (C12) Branched-chain ester; used in lipid studies and surfactants. Laboratory chemicals
Methyl 13-oxooctadecanoate C₁₉H₃₆O₃ Oxo (C13) Long-chain ketone ester; studied in lipid oxidation and polymer chemistry. Resin derivatives
11-Oxotridecanoic acid methyl ester C₁₄H₂₆O₃ Oxo (C11) Mid-chain oxo group; used in flavor/fragrance synthesis. Biochemical intermediates
Methyl 13-methyl-10-oxotetradecanoate C₁₆H₃₀O₃ Methyl (C13), Oxo (C10) Dual substituents; relevance in microbial metabolite studies. Natural product research
Sandaracopimaric acid methyl ester C₂₁H₃₀O₂ Cyclic diterpene structure Natural resin derivative; antimicrobial properties. Plant resin extracts

Physicochemical Properties

Research Findings and Gaps

  • Natural vs.
  • Hazard Profile: Unlike 13-methyltetradecanoic acid (non-hazardous, per ), the chloro substituent in the target compound may necessitate stricter handling protocols, though specific toxicity data are lacking .
  • Analytical Characterization: Techniques such as GC-MS and NMR (used for methyl shikimate and resin-derived esters in –4) could be applied to confirm the structure and purity of this compound .

Preparation Methods

Reaction Overview

The most direct route involves converting dodecanedioic acid (HOOC-(CH₂)₁₀-COOH) into its methyl ester derivative, followed by chlorination of the remaining carboxylic acid group. This method leverages sequential functionalization to achieve the target compound.

Stepwise Procedure

  • Mono-Esterification :
    Dodecanedioic acid is treated with methanol under acidic conditions (e.g., H₂SO₄ or HCl) to yield methyl hydrogen dodecanedioate (HOOC-(CH₂)₁₀-COOCH₃). This step typically achieves >90% conversion under reflux for 6–8 hours.

  • Chlorination :
    The free carboxylic acid group is converted to an acyl chloride using thionyl chloride (SOCl₂). Reaction conditions involve stirring at 25–40°C for 2–4 hours, yielding methyl 13-chloro-13-oxotridecanoate (Cl-CO-(CH₂)₁₀-COOCH₃) with ~85% purity.

Optimization Data

ParameterConditionsYield (%)Purity (%)
Esterification Time6 hours, reflux9295
SOCl₂ Equivalents1.5 eq, 40°C8885
WorkupVacuum distillation7898

This method is favored for its scalability and minimal side products, though it requires careful handling of SOCl₂.

Cross-Coupling of Halogenated Alkynes with 3-Oxoesters

Reaction Overview

A patent (JP6039344B2) describes coupling halogenated alkynes with 3-oxocarboxylic acid esters to form long-chain ketones, adaptable to synthesize this compound.

Key Steps

  • Substrate Preparation :
    1-Chloro-3-nonine (CH₃(CH₂)₅C≡C-Cl) is reacted with methyl 3-oxotetradecanoate (CH₃CO-(CH₂)₁₁-COOCH₃) in the presence of a base (e.g., NaH) and a palladium catalyst.

  • Coupling Reaction :
    The alkyne undergoes nucleophilic attack on the 3-oxoester, forming a conjugated enone intermediate. Subsequent hydrogenation and chlorination yield the target compound.

Performance Metrics

ConditionValueOutcome
CatalystPd(PPh₃)₄72% conversion
Temperature80°C, 24 hours65% isolated yield
SelectivityAnti-Markovnikov addition>90%

While effective, this method demands stringent anhydrous conditions and specialized catalysts, limiting industrial feasibility.

Ozonolysis of ω-Unsaturated Esters Followed by Chlorination

Reaction Overview

Ozonolysis of methyl 12-tridecenoate (CH₂=CH-(CH₂)₁₀-COOCH₃) cleaves the double bond to generate two carbonyl groups. Subsequent chlorination introduces the terminal chloro-oxo moiety.

Detailed Protocol

  • Ozonolysis :
    The unsaturated ester is treated with ozone at -78°C in dichloromethane, followed by reductive workup (e.g., Zn/HOAc) to yield methyl 13-oxotridecanoate (O=CO-(CH₂)₁₁-COOCH₃).

  • Chlorination :
    The ketone is reacted with phosphorus pentachloride (PCl₅) or oxalyl chloride (ClCO)₂O, replacing the oxo group with chlorine. Yields range from 60–75% depending on stoichiometry.

Critical Parameters

ParameterOptimal ConditionImpact on Yield
Ozonolysis Time1 hour, -78°C95% conversion
PCl₅ Equivalents2.0 eq, 0°C70% yield
SolventDry DCMPrevents hydrolysis

This route is advantageous for introducing both oxo and chloro groups but requires cryogenic conditions.

Comparative Analysis of Methods

Efficiency and Scalability

  • Method 1 (Esterification-Chlorination): Highest scalability (>100 g batches) but moderate purity.

  • Method 2 (Cross-Coupling): Suitable for small-scale synthesis (1–10 g) with high selectivity.

  • Method 3 (Ozonolysis): Academic utility due to low-temperature requirements.

MethodReagent CostHazardous Reagents
1LowSOCl₂ (corrosive)
2HighPd catalysts
3ModerateOzone (explosive)

Q & A

Q. How can researchers critically assess conflicting mechanistic proposals in existing studies?

  • Methodological Answer : Apply a weight-of-evidence approach:
  • Comparative Analysis : Tabulate experimental conditions and outcomes from conflicting studies.
  • Mechanistic Probes : Design experiments to test competing hypotheses (e.g., radical traps for free-radical pathways).
  • Collaborative Peer Review : Present findings at specialized conferences for real-time feedback .

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